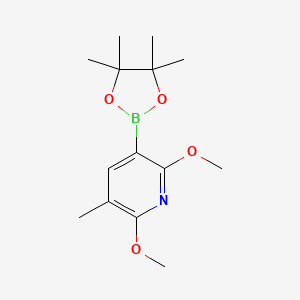

2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound (molecular formula: C₁₄H₂₂BNO₄, molecular weight: 279.14 g/mol) is a pyridine-derived boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position, with methoxy groups at the 2- and 6-positions and a methyl substituent at the 5-position . Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . Key hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-9-8-10(12(18-7)16-11(9)17-6)15-19-13(2,3)14(4,5)20-15/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJXSDPFHHNZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132543 | |

| Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-65-1 | |

| Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,6-dimethoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Conditions

A representative procedure involves combining 3-bromo-2,6-dimethoxy-5-methylpyridine (5 mmol) with B₂pin₂ (6 mmol), PdCl₂(dppf) (3 mol%), and potassium acetate (15 mmol) in anhydrous 1,4-dioxane (10 mL). The mixture is purged with nitrogen and stirred at 80°C for 36 hours. After cooling, the crude product is extracted with dichloromethane, washed with sodium bicarbonate, dried over MgSO₄, and concentrated. Purification via recrystallization in hexane yields the target compound in 70% purity.

Key Variables:

-

Catalyst: PdCl₂(dppf) outperforms other catalysts (e.g., Pd(OAc)₂) in minimizing dehalogenation side reactions.

-

Solvent: 1,4-Dioxane provides optimal solubility and stability for the intermediate palladium complex.

-

Temperature: Reactions below 80°C result in incomplete conversion, while higher temperatures promote deborylation.

Substrate Scope and Limitations

This method is highly effective for brominated precursors but less so for chlorinated analogs. For example, 3-chloro-2,6-dimethoxy-5-methylpyridine requires harsher conditions (e.g., B(OiPr)₃, n-BuLi, and THF at -78°C). The use of chlorinated substrates often necessitates cryogenic temperatures to prevent premature quenching of the lithium intermediate, reducing practicality for large-scale synthesis.

Directed Ortho-Metalation (DoM) Followed by Boronation

An alternative strategy employs directed ortho-metalation to install the boronate ester group regioselectively. This two-step process avoids the need for pre-halogenated intermediates.

Advantages:

-

Avoids halogenation steps, reducing waste.

-

Enables modular substitution patterns by varying the directing group.

Challenges:

-

Sensitivity to moisture and oxygen necessitates strict inert conditions.

-

Competing side reactions (e.g., proto-deboronation) limit yields.

Cross-Coupling of Preformed Boronic Acids

A less common route involves coupling a preformed pyridine boronic acid with pinacol under acidic conditions. For instance, 2,6-dimethoxy-5-methylpyridine-3-boronic acid is reacted with pinacol (1.2 equiv) in dichloromethane with catalytic p-toluenesulfonic acid. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 82% purity after aqueous workup.

Optimization Insights

-

Acid Catalyst: p-TsOH (10 mol%) accelerates esterification without decomposing the boronic acid.

-

Solvent: Dichloromethane’s low polarity minimizes solvolysis of the boronate ester.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Miyaura Borylation | 70% | >95% | High | $$$ |

| Directed Metalation | 65–75% | 85–90% | Moderate | $$ |

| Boronic Acid Coupling | 82% | 92% | Low | $$$$ |

Key Observations:

-

Miyaura borylation is preferred for industrial-scale synthesis due to operational simplicity.

-

Directed metalation offers flexibility for structural analogs but requires specialized equipment.

-

Boronic acid coupling is limited by the availability and stability of the boronic acid precursor.

Purification and Characterization

Recrystallization vs. Chromatography

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:

Cross-Coupling Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation and Reduction: The boron moiety can be oxidized to form boronic acids or reduced under specific conditions to yield different functional groups.

Substitution Reactions: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2).

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene.

Conditions: Reactions are typically carried out under inert atmospheres (argon or nitrogen) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions include biaryl compounds, styrenes, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to act as a boron-containing pharmacophore. Boron compounds are known for their anti-cancer properties and ability to modulate biological systems.

Case Study:

Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutic agents. For instance, studies have shown that incorporating boron into drug design can improve selectivity towards cancer cells while minimizing side effects on healthy tissues.

Organic Synthesis

2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis. It can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boron atom.

Table 1: Comparison of Cross-Coupling Reactions Using Boron Compounds

| Reaction Type | Typical Boron Compound Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | 2,6-Dimethoxy-5-methylpyridine | 85 | Pd catalyst, base |

| Sonogashira | 4-Bromoaniline | 90 | Cu catalyst |

| Negishi | 2-Methylphenylboronic acid | 80 | Zn catalyst |

Materials Science

This compound can be incorporated into polymers and materials for enhanced properties such as thermal stability and mechanical strength. Its unique structure allows for the modification of material interfaces.

Case Study:

In polymer science, boron-containing compounds have been used to develop high-performance materials with improved thermal and mechanical properties. For example, studies have demonstrated that incorporating boron into polycarbonate matrices can significantly enhance their impact resistance.

Agricultural Chemistry

Research has suggested potential applications in agrochemicals where boron compounds play a role in plant growth regulation and pest control.

Table 2: Potential Agrochemical Applications

| Application Area | Compound Type | Effect Observed |

|---|---|---|

| Plant Growth Regulator | Boron-based fertilizers | Increased yield |

| Pest Control | Boron insecticides | Reduced pest populations |

Mechanism of Action

The mechanism by which 2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Boronates

The compound’s closest analogs differ in substituent type, position, and electronic effects:

Key Observations :

- Electronic Effects : Methoxy groups in the target compound are electron-donating, enhancing boronate stability and altering reactivity compared to electron-withdrawing groups (e.g., bromo, chloro).

- Synthetic Utility : Halogenated analogs (e.g., bromo, chloro) are preferred for iterative coupling steps, while methoxy/methyl-substituted derivatives may serve as terminal aryl groups in drug scaffolds.

Crystallographic and Structural Insights

- The bromo-substituted analog (C₁₃H₁₉BBrNO₃) crystallizes in the monoclinic space group P2₁/c, with bond lengths and angles consistent with planar pyridine-boronate systems . Similar structural features are expected for the target compound, though methoxy groups may induce torsional strain.

- SHELX and OLEX2 software are commonly used for structural refinement of such boronates .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s boronate group reacts with aryl halides under palladium catalysis. Methoxy groups may slow reaction kinetics compared to halogenated analogs due to steric shielding .

- Hydrolytic Stability : Pinacol boronates are generally stable, but electron-donating methoxy groups may reduce hydrolysis rates compared to electron-deficient derivatives .

Commercial Availability and Pricing

- Halogenated derivatives (e.g., 2,6-dichloro-4-boronate pyridine) are widely available (e.g., TCI Chemicals: ¥4,700–14,200/g ) .

- The target compound is less catalogued, suggesting specialized synthesis is required. Otto Chemie offers structurally related pyridine boronates (e.g., 5-chloro-2-methoxy-3-boronate pyridine) at premium prices .

Biological Activity

2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. It features a unique substitution pattern that enhances its reactivity in various chemical reactions, particularly in organic synthesis. This article focuses on its biological activity, exploring its potential applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 279.14 g/mol. Its structure includes two methoxy groups at the 2 and 6 positions and a methyl group at the 5 position of the pyridine ring, along with a boron-containing moiety known for its utility in various chemical reactions.

Case Study 1: Anticancer Activity

Research indicates that compounds similar to 2,6-Dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been evaluated for their anticancer properties. For example:

- A study demonstrated that boronic acid derivatives could inhibit proteasomal activity and induce apoptosis in various cancer cell lines.

- The specific mechanism often involves interference with cell cycle regulation and apoptosis pathways.

Case Study 2: Enzyme Inhibition

Another area of research has focused on the enzyme inhibition properties of pyridine derivatives:

- A series of studies have shown that certain modifications to pyridine structures can enhance their potency as CDK inhibitors .

- The presence of methoxy groups is known to influence the electronic properties of these compounds, potentially enhancing their binding affinity to target enzymes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.14 g/mol |

| CAS Number | Not Available |

| Purity | 95% |

| Typical Applications | Organic synthesis |

| Biological Activity | Description |

|---|---|

| Anticancer Potential | Inhibition of proteasomes |

| Enzyme Inhibition | Potential CDK inhibition |

| Synthetic Utility | Suzuki-Miyaura reactions |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-dimethoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester moiety. Key steps include:

- Substrate Preparation: Start with halogenated pyridine derivatives (e.g., 3-bromo-2,6-dimethoxy-5-methylpyridine) and react with bis(pinacolato)diboron under palladium catalysis .

- Solvent Selection: Use polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .

- Temperature Control: Maintain reactions at 60–80°C to optimize coupling efficiency while avoiding decomposition .

Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use B NMR to confirm the integrity of the dioxaborolane ring (expected signal: ~30 ppm for pinacol boronate esters) .

- X-ray Crystallography: Resolve crystal structures to verify substituent positions and bond angles, especially for boronate-pyridine interactions .

- Mass Spectrometry: HRMS with electrospray ionization (ESI) ensures molecular weight accuracy and detects synthetic byproducts .

Advanced: How can researchers design experiments to analyze thermal stability and decomposition pathways?

Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures. Particle size effects on thermal stability should be assessed, as gate-opening structural transitions may influence decomposition kinetics .

- Differential Scanning Calorimetry (DSC): Detect endothermic/exothermic events (e.g., spin crossover transitions) by analyzing heat flow changes. Use the Vyazovkin isoconversional method to calculate effective activation energies for multi-step decomposition processes .

- Controlled Atmosphere Studies: Compare thermal behavior under inert (N) vs. oxidative (O) conditions to evaluate environmental stability .

Advanced: How to resolve contradictions in spin crossover (SCO) data for related pyridine-boronate complexes?

Answer:

- Particle Size Analysis: Use dynamic light scattering (DLS) or SEM to correlate SCO behavior with crystallite dimensions. Smaller particles (<100 nm) may exhibit altered SCO due to surface strain or gate-opening effects .

- Magnetometry vs. Calorimetry: Compare SQUID magnetometry (spin state populations) with DSC (enthalpy changes) to reconcile discrepancies in transition temperatures .

- Guest Molecule Inclusion: Test SCO reversibility in the presence of solvents (e.g., pyridine) to assess guest-induced structural flexibility .

Advanced: What strategies optimize this compound’s reactivity in cross-coupling reactions for materials science applications?

Answer:

- Protecting Group Strategy: Introduce methoxy groups at the 2- and 6-positions to sterically shield the boronate ester, reducing undesired side reactions .

- Catalyst Screening: Test Pd(PPh) or XPhos precatalysts to enhance coupling efficiency with electron-deficient aryl halides .

- Solvent Optimization: Replace THF with toluene for reactions requiring higher temperatures (>100°C) to prevent solvent boiling .

Basic: How to address challenges in achieving high purity (>98%) for this compound?

Answer:

- Chromatographic Purification: Use flash column chromatography with gradients of ethyl acetate/hexane to separate boronate esters from pinacol byproducts .

- Recrystallization: Employ mixed solvents (e.g., dichloromethane/hexane) to isolate crystalline product .

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and F NMR (if fluorinated impurities are present) .

Advanced: What are potential applications in molecular sensing or switchable materials?

Answer:

- Spin-Crossover Sensors: Functionalize the pyridine core with receptor groups (e.g., carboxylates) to detect metal ions via SCO modulation. Monitor magnetic susceptibility or optical absorbance changes .

- Gate-Opening Devices: Exploit the boronate ester’s responsiveness to Lewis bases (e.g., amines) for controlled molecular release in thin-film architectures .

- Thermochromic Materials: Incorporate into polymers to create temperature-dependent color shifts, leveraging SCO-induced electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.